molecular formula C13H17NOSi B11876720 Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]- CAS No. 90696-41-6

Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-

Cat. No.: B11876720
CAS No.: 90696-41-6
M. Wt: 231.36 g/mol
InChI Key: CSSLCWNOIBWCFA-UHFFFAOYSA-N
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Description

4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is an organic compound characterized by the presence of a methoxy group, a trimethylsilyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the reaction of 4-methoxyaniline with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is unique due to the presence of both the methoxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

90696-41-6

Molecular Formula

C13H17NOSi

Molecular Weight

231.36 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-trimethylsilylprop-2-yn-1-imine

InChI

InChI=1S/C13H17NOSi/c1-15-13-8-6-12(7-9-13)14-10-5-11-16(2,3)4/h6-10H,1-4H3

InChI Key

CSSLCWNOIBWCFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC#C[Si](C)(C)C

Origin of Product

United States

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